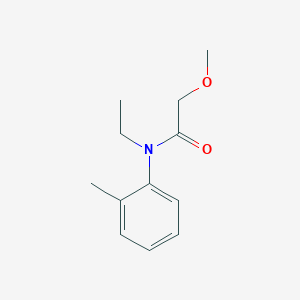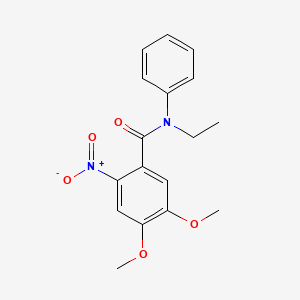
N-ethyl-2-methoxy-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-methoxy-N-(2-methylphenyl)acetamide, also known as etomidate, is a short-acting intravenous anesthetic agent used for induction of anesthesia and sedation. It was first synthesized in 1964 by Janssen Pharmaceutica and has since become a widely used anesthetic agent due to its rapid onset and short duration of action.
Mechanism of Action
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor, enhancing the binding of GABA to the receptor and increasing the inhibitory effects of GABA on the central nervous system. This results in a decrease in neuronal activity and ultimately leads to sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has been found to have minimal effects on cardiovascular and respiratory function, making it a useful agent in patients with compromised cardiovascular or respiratory systems. However, it has been associated with adrenal suppression, which can lead to a decrease in cortisol production and potentially result in adrenal insufficiency.
Advantages and Limitations for Lab Experiments
Etomidate has several advantages for use in laboratory experiments, including its rapid onset and short duration of action, making it useful for studying the effects of anesthesia on various physiological processes. However, its effects on adrenal function can be a limitation, as it may interfere with the stress response in animal models.
Future Directions
There are several potential future directions for research on N-ethyl-2-methoxy-N-(2-methylphenyl)acetamide, including the development of new analogs with improved pharmacological properties, further investigation of its effects on adrenal function, and exploration of its potential use in the treatment of various neurological disorders. Additionally, there is a need for further research on the long-term effects of this compound use in clinical settings.
Synthesis Methods
The synthesis of N-ethyl-2-methoxy-N-(2-methylphenyl)acetamide involves the reaction of 2-ethyl-1,3-dioxolane-2-carboxylic acid with 2-methylphenylhydrazine to form the intermediate N-(2-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with ethyl iodide to form N-ethyl-N-(2-methylphenyl)hydrazinecarboxamide, which is subsequently reacted with methoxymethyl magnesium bromide to form the final product, this compound.
Scientific Research Applications
Etomidate has been extensively studied for its anesthetic properties and has been found to be effective in inducing anesthesia with minimal cardiovascular and respiratory effects. It has also been used for sedation in critically ill patients and for procedural sedation in emergency departments.
properties
IUPAC Name |
N-ethyl-2-methoxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(12(14)9-15-3)11-8-6-5-7-10(11)2/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGWSUYAISKAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)

![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)


![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)
